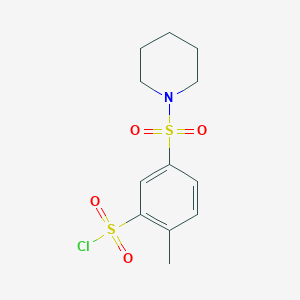
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. Memantine belongs to the class of drugs known as NMDA receptor antagonists. It works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes.
Mechanism of Action
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide works by blocking the activity of the NMDA receptors, which are involved in learning and memory processes. By blocking these receptors, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can reduce the excitotoxicity that occurs in the brain during neurological disorders.
Biochemical and Physiological Effects:
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and protect against oxidative stress. It can also increase the levels of certain neurotransmitters such as acetylcholine and dopamine.
Advantages and Limitations for Lab Experiments
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a large body of literature available on its properties and effects. However, N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide does have some limitations. It can be toxic at high doses, and it can also have off-target effects on other receptors.
Future Directions
There are a number of potential future directions for research on N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide. One area of interest is in the development of new analogs or derivatives of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide that may have improved efficacy or reduced toxicity. Another area of interest is in the use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in combination with other drugs or therapies to enhance its effects. Finally, there is also interest in exploring the potential use of N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide in other neurological disorders beyond Alzheimer's disease.
Synthesis Methods
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with adamantan-2-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methylamine to yield the final product.
Scientific Research Applications
N-(adamantan-2-yl)-3,6-dichloro-N-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, Huntington's disease, and multiple sclerosis.
properties
IUPAC Name |
N-(2-adamantyl)-3,6-dichloro-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O/c1-21(17(22)15-13(18)2-3-14(19)20-15)16-11-5-9-4-10(7-11)8-12(16)6-9/h2-3,9-12,16H,4-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHSAVRMHJNRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1C2CC3CC(C2)CC1C3)C(=O)C4=C(C=CC(=N4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2832401.png)




![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2832419.png)